2-Cyanocyclopentane-1-sulfonyl fluoride
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Overview
Description
2-Cyanocyclopentane-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H8FNO2S. It is a sulfonyl fluoride derivative, which is known for its unique stability-reactivity balance. This compound is utilized in various scientific investigations due to its fascinating properties, enabling researchers to explore novel avenues in their studies and unravel intricate phenomena .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonyl fluorides, including 2-Cyanocyclopentane-1-sulfonyl fluoride, can be achieved through various methods. One common approach involves the chlorine–fluorine exchange of arenesulfonyl chloride in the presence of aqueous potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) . Another efficient system employs phase transfer catalysts, such as KF and 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production of sulfonyl fluorides often involves the direct fluorosulfonylation with fluorosulfonyl radicals. This method is concise and efficient, producing sulfonyl fluorides with high yield . The use of sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons is also common .
Chemical Reactions Analysis
Types of Reactions
2-Cyanocyclopentane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to its electrophilic nature, it can react with nucleophiles, leading to the formation of various substituted products.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium fluoride (KF), potassium hydrogen fluoride (KHF2), and phase transfer catalysts like 18-crown-6-ether . These reactions typically occur under mild conditions, making them suitable for various synthetic applications .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophiles and reaction conditions used. Generally, these reactions yield substituted sulfonyl fluoride derivatives .
Scientific Research Applications
2-Cyanocyclopentane-1-sulfonyl fluoride has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemical biology, sulfonyl fluoride electrophiles are used as reactive probes due to their biocompatibility and protein reactivity . They modify reactive serines, threonine, lysine, tyrosine, cysteine, and histidine residues, making them valuable in covalent enzyme inhibition, target identification, and validation .
In medicinal chemistry, sulfonyl fluorides are used to develop protease inhibitors and other bioactive molecules . They also find applications in the design and synthesis of fluorescent probes for biomedical and environmental monitoring .
Mechanism of Action
The mechanism of action of 2-Cyanocyclopentane-1-sulfonyl fluoride involves its electrophilic nature, which allows it to react with nucleophilic amino acid residues in proteins . This interaction leads to the covalent modification of target proteins, inhibiting their activity. The compound’s ability to selectively target specific amino acids makes it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
2-Cyanocyclopentane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as 2-nitrobenzenesulfonyl fluoride and (2-aminoethyl)benzenesulfonyl fluoride . These compounds share similar electrophilic properties but differ in their specific reactivity and applications. For example, 2-nitrobenzenesulfonyl fluoride is effective at killing Gram-negative bacteria, while (2-aminoethyl)benzenesulfonyl fluoride is commonly used as a serine protease inhibitor .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique stability-reactivity balance, coupled with its ability to undergo diverse chemical reactions, makes it a valuable tool for researchers. The compound’s mechanism of action and comparison with similar compounds highlight its uniqueness and potential for further exploration in scientific research.
Properties
IUPAC Name |
2-cyanocyclopentane-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FNO2S/c7-11(9,10)6-3-1-2-5(6)4-8/h5-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODOZFYJEIOTCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)S(=O)(=O)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2193067-44-4 |
Source
|
Record name | 2-cyanocyclopentane-1-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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